molecular formula C18H19F2NO2 B5061526 2-(2,5-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(2,5-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5061526
M. Wt: 319.3 g/mol
InChI Key: GBQCFYQGSHVVSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline backbone, followed by the addition of the difluorobenzyl and methoxy groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the isoquinoline ring, the difluorobenzyl group, and the methoxy groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline ring, the difluorobenzyl group, and the methoxy groups. The isoquinoline ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the isoquinoline ring, the difluorobenzyl group, and the methoxy groups .

Safety and Hazards

As with any chemical compound, handling “2-(2,5-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of isoquinoline derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c1-22-17-8-12-5-6-21(10-13(12)9-18(17)23-2)11-14-7-15(19)3-4-16(14)20/h3-4,7-9H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQCFYQGSHVVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

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